Hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate
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Overview
Description
Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C20H18N2O7 and a molecular weight of 398.36612 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with nitro groups and a carboxylate ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves the esterification of 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects .
Comparison with Similar Compounds
Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds such as:
2,7-dinitro-9-oxo-9H-fluorene-4-carboxylic acid: Lacks the hexyl ester group, making it less lipophilic.
Hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide: Contains an amide group instead of an ester, which can affect its reactivity and biological activity.
2,7-dinitro-9-oxo-9H-fluorene-4-methyl ester: Has a methyl ester group instead of a hexyl ester, influencing its solubility and chemical behavior.
These comparisons highlight the uniqueness of hexyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate in terms of its chemical structure and properties.
Properties
CAS No. |
53410-49-4 |
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Molecular Formula |
C20H18N2O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
hexyl 2,7-dinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C20H18N2O7/c1-2-3-4-5-8-29-20(24)17-11-13(22(27)28)10-16-18(17)14-7-6-12(21(25)26)9-15(14)19(16)23/h6-7,9-11H,2-5,8H2,1H3 |
InChI Key |
ZLXDCLKHQHPCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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